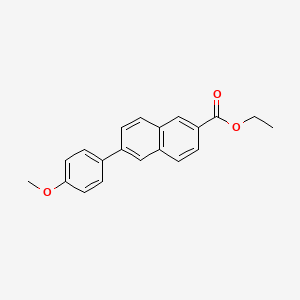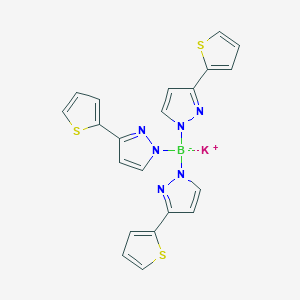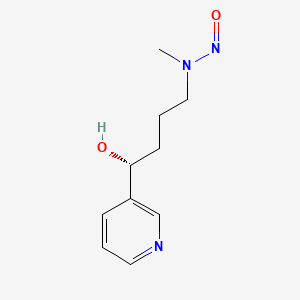
5-Fluoro-NPB-22
説明
5-Fluoro-NPB-22 is a synthetic cannabinoid and an analog of NPB-22 . It differs from NPB-22 by having a fluorine atom added to the terminal carbon of the alkyl chain . The molecular formula of 5-Fluoro-NPB-22 is C22H20FN3O2 .
Synthesis Analysis
The synthesis of 5-Fluoro-NPB-22 has been studied in the presence of ethanol using human liver microsomes . The study showed that the formation of the SC ethyl ester is mediated by human carboxyl esterase enzymes .Molecular Structure Analysis
The molecular structure of 5-Fluoro-NPB-22 is designed with an understanding of structure-activity relationships within the indole class of cannabinoids . It has a fluorine atom added to the terminal carbon of the alkyl chain .Physical And Chemical Properties Analysis
5-Fluoro-NPB-22 has a molecular weight of 377.4 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 569.3±35.0 °C at 760 mmHg, and a flash point of 298.1±25.9 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用
Forensic Toxicology
5-Fluoro NPB-22: is frequently encountered in forensic investigations due to its presence in synthetic cannabis products. It’s analyzed to determine its role in intoxication or fatalities. Techniques like LC/MS–MS are used for its detection in biological samples, such as blood and urine . The compound’s interaction with ethanol has been studied, revealing potential enzyme-mediated transesterification, which could impact its toxicological profile .
Pharmacology
In pharmacological studies, 5-Fluoro NPB-22 serves as a tool to understand cannabinoid receptor (CB1 and CB2) interactions. Its analogs have been evaluated for receptor activities, and their biological effects when inhaled have been examined, providing insights into the potential therapeutic or adverse effects .
Chemical Analysis Techniques
Analytical chemists utilize 5-Fluoro NPB-22 to develop and validate new methods for the detection of synthetic cannabinoids. Techniques like NMR spectroscopy and gas chromatography/mass spectrometry (GC/MS) are employed for its qualitative analysis . These methods are crucial for identifying the compound in various matrices.
Environmental Studies
5-Fluoro NPB-22: is also used in environmental studies to assess the degradation and persistence of synthetic cannabinoids in different ecosystems. Studies involving fungi like Cunninghamella elegans help in understanding the metabolic fate of such compounds in the environment .
Medical Research
Although not directly used in medical treatments, 5-Fluoro NPB-22 aids in medical research by serving as a reference compound for studying the effects of synthetic cannabinoids on human health. Its structure and activity are compared with other cannabinoids to deduce potential medicinal or harmful effects .
Toxicology Reports
Toxicology reports involving 5-Fluoro NPB-22 are critical for understanding its physiological and toxicological properties. Although comprehensive toxicological profiles are yet to be established, preliminary studies indicate that it undergoes thermal degradation and may have reduced cannabinoid receptor activity compared to its parent compounds .
作用機序
Target of Action
5-Fluoro NPB-22 is a synthetic cannabinoid . It is an analog of NPB-22, differing by having a fluorine atom added to the terminal carbon of the alkyl chain . Synthetic cannabinoids like 5-Fluoro NPB-22 are known to act on the cannabinoid receptors, CB1 and CB2 .
Mode of Action
Like other synthetic cannabinoids, it is believed to bind to the cb1 and cb2 receptors, exerting its effects by mimicking the natural cannabinoids in the body .
Biochemical Pathways
The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation .
Pharmacokinetics
Based on its structural similarity to other synthetic cannabinoids, it is likely that it shares similar adme properties .
Result of Action
As a synthetic cannabinoid, it is expected to produce effects similar to those of δ9-tetrahydrocannabinol (thc), the active ingredient in cannabis .
Safety and Hazards
将来の方向性
A recent study has identified 5-Fluoro-NPB-22 as a potential lead against prostate and pancreatic cancer cells . The study suggests that understanding the mechanisms by which tumors become resistant to 5-Fluoro-NPB-22 is an essential step towards predicting or overcoming that resistance . Future research may focus on investigating the mechanism of these molecules, which might contribute to clinical chemotherapy .
特性
IUPAC Name |
quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNDVBLSHUYZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016920 | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445579-79-2 | |
| Record name | 5-Fluoro-NPB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-NPB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?
A1: While both 5-Fluoro NPB-22 and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, 5-Fluoro NPB-22 does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, 5-Fluoro NPB-22 causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining 5-Fluoro NPB-22 with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.
Q2: What research avenues are being considered to further explore the anti-cancer potential of 5-Fluoro NPB-22?
A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of 5-Fluoro NPB-22 in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining 5-Fluoro NPB-22 with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by 5-Fluoro NPB-22 is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)





